![molecular formula C13H14BrNO B13203226 8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one is a spiro compound characterized by a unique bicyclic structure. This compound features a bromophenyl group attached to a spirocyclic azaspiro[3.4]octan-5-one core. Spiro compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method is the Grignard reaction, where a bromophenyl magnesium bromide is reacted with a suitable spirocyclic ketone precursor under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or diaryl derivatives.
Applications De Recherche Scientifique
8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies due to its rigid structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one is not fully elucidated, but it is believed to interact with specific molecular targets due to its unique structure. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the spirocyclic core provides rigidity and specificity. This compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one: Similar structure but with additional nitrogen atoms in the spirocyclic core.
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with different substitution patterns.
Uniqueness
8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one is unique due to its specific substitution pattern and the presence of a bromophenyl group. This imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C13H14BrNO |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
8-(3-bromophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14BrNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
Clé InChI |
BGWNKNRFKBNLQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


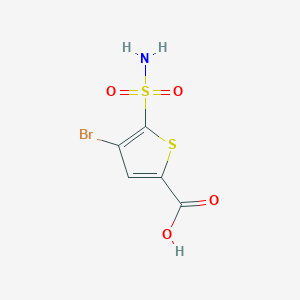

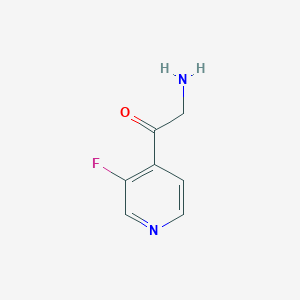

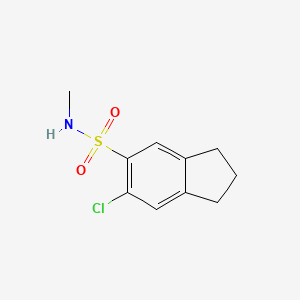

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
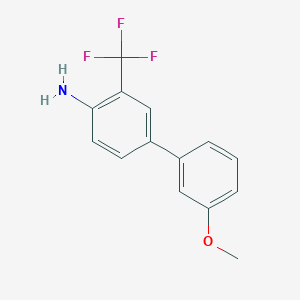
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
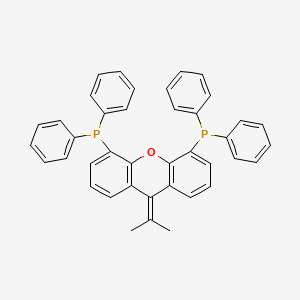
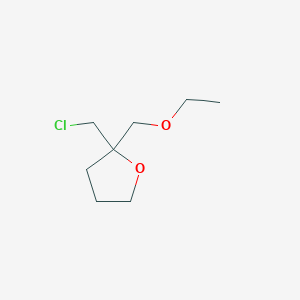

amine](/img/structure/B13203223.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
